N-(3-(5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(5-(3-Fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-based small molecule characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 3-fluorophenyl group at position 5, a thiophene-2-carbonyl moiety at position 1, and a methanesulfonamide group attached to a phenyl ring at position 3 (Figure 1). The compound’s structure combines electron-withdrawing (fluorophenyl, sulfonamide) and aromatic (thiophene) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-8-3-5-14(12-17)18-13-19(15-6-2-7-16(22)11-15)25(23-18)21(26)20-9-4-10-29-20/h2-12,19,24H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODBUXVWHVALKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, commonly referred to as FSK-883, is a complex organic compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of FSK-883, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
FSK-883 has the following molecular characteristics:
- Molecular Formula : C₁₇H₁₄FNO₃S
- Molecular Weight : 395.5 g/mol
- CAS Number : 1421481-59-5
The compound features a pyrazole core linked to a thiophene carbonyl and a fluorophenyl group, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that FSK-883 exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that FSK-883 could inhibit cell growth in human cancer models, suggesting its potential as an anticancer agent. For example:
| Cell Line | IC₅₀ (μg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast) | 45.2 | |
| HeLa (Cervical) | 38.7 | |
| A549 (Lung) | 50.1 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Anti-inflammatory Activity
FSK-883 has shown promising anti-inflammatory properties in various animal models. Notably, it was evaluated in carrageenan-induced paw edema assays:
This indicates that FSK-883 may serve as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with a favorable safety profile.
Anticonvulsant Properties
Research has also explored the anticonvulsant effects of FSK-883. In animal models, the compound demonstrated effectiveness in reducing seizure activity, suggesting its potential use in treating epilepsy and other seizure disorders. The underlying mechanism may involve modulation of neurotransmitter systems similar to established anticonvulsants.
Antidepressant Effects
Preliminary investigations into the antidepressant activity of FSK-883 suggest that it may act through serotoninergic pathways. Studies indicate that the compound could mimic the effects of traditional antidepressants, although further research is necessary to confirm these findings and understand the mechanisms involved.
Study on Anti-inflammatory Effects
A study conducted by Sivaramakarthikeyan et al. evaluated several pyrazole derivatives for their anti-inflammatory activity using various models. FSK-883 was among those tested and showed significant inhibition of inflammation markers comparable to standard treatments like diclofenac sodium .
Evaluation of Anticancer Activity
In a comparative study assessing the antiproliferative effects of various compounds against cancer cell lines, FSK-883 demonstrated superior activity against MCF-7 cells, highlighting its potential as a lead compound for further development in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a common pyrazole backbone with several derivatives, differing primarily in substituents. Key structural analogs include:
| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(3-(5-(3-Fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | 3-Fluorophenyl (5), Thiophene-2-carbonyl (1) | Methanesulfonamide, Fluorine, Thiophene | ~443.5 (calculated) |
| N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | 4-Dimethylaminophenyl (5), Methylsulfonyl (1) | Methanesulfonamide, Dimethylamino, Sulfonyl | ~482.6 (calculated) |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | 3-Chlorophenylsulfanyl (5), Trifluoromethyl | Aldehyde, Chlorine, Trifluoromethyl | ~334.7 (calculated) |
Key Observations :
- Electron Effects: The 3-fluorophenyl group (electron-withdrawing) in the target compound contrasts with the 4-dimethylaminophenyl group (electron-donating) in the analog from .
- Bioavailability : The thiophene-2-carbonyl group (target compound) may enhance lipophilicity compared to the methylsulfonyl group in the second analog, affecting membrane permeability.
- Steric Considerations : The 3-chlorophenylsulfanyl group in the third analog introduces bulkier substituents, which could hinder binding in sterically sensitive targets .
Crystallographic and Conformational Analysis
Structural studies of pyrazole derivatives often employ X-ray crystallography using programs like SHELX . While specific data for the target compound is unavailable, analogs such as the 4-dimethylaminophenyl derivative () likely adopt similar dihedral angles between the pyrazole core and substituent phenyl rings. The thiophene-2-carbonyl group in the target compound may introduce unique torsional strain due to its planar geometry, contrasting with the more flexible methylsulfonyl group in other analogs .
Research Findings and Implications
Pharmacological Activity Trends
- Kinase Inhibition : Pyrazole derivatives with electron-withdrawing groups (e.g., fluorine, sulfonamide) often exhibit enhanced kinase inhibitory activity due to improved hydrogen bonding with ATP-binding pockets.
- Solubility: The dimethylamino group in the analog from increases solubility in aqueous media but may reduce blood-brain barrier penetration compared to the fluorine-substituted target compound .
Q & A
Q. What are the optimal synthetic routes for N-(3-(5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction conditions be systematically optimized?
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques :
- NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions, particularly the fluorophenyl and thiophene moieties.
- X-ray Diffraction (XRD) to resolve diastereomeric configurations in the 4,5-dihydropyrazole core, as demonstrated in structurally related compounds .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (± 5 ppm error).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Combine density functional theory (DFT) calculations with molecular docking to predict binding affinities to target proteins. For example:
Optimize the geometry of the compound using DFT (e.g., B3LYP/6-31G* basis set).
Dock the molecule into active sites (e.g., using AutoDock Vina) to assess interactions with residues critical for inhibition .
Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀). This approach reduces trial-and-error synthesis by prioritizing derivatives with favorable steric and electronic profiles .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).
- Purity Analysis : Use HPLC-MS to quantify impurities (>98% purity required for reliable IC₅₀ values).
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to identify outliers across studies .
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Methodological Answer : Implement continuous-flow chemistry with immobilized catalysts to enhance stereocontrol. Key steps:
Use microreactors to maintain precise temperature and mixing.
Employ chiral stationary phases (e.g., cellulose-based) for asymmetric synthesis.
Monitor enantiomeric excess (ee) via chiral HPLC .
Q. What crystallographic data supports the conformational stability of the 4,5-dihydropyrazole core?
- Methodological Answer : Single-crystal XRD studies of analogous compounds reveal that the dihydropyrazole ring adopts a half-chair conformation , stabilized by intramolecular hydrogen bonding between the sulfonamide and carbonyl groups. For example, C=O···H-N distances of ~2.1 Å are critical for rigidity .
Methodological Guidelines for Data Contradiction Analysis
- Step 1 : Cross-reference synthetic protocols (e.g., solvent polarity, catalyst loading) to identify deviations.
- Step 2 : Validate analytical methods (e.g., calibrate NMR spectrometers using internal standards).
- Step 3 : Apply multivariate regression to isolate factors causing variability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
